
N-(7-Methyl-4-oxochroman-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Methyl-4-oxochroman-3-yl)acetamide is an organic compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a chroman ring structure with a methyl group at the 7th position and an acetamide group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methyl-4-oxochroman-3-yl)acetamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 7th position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the 3rd position with acetic anhydride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-Methyl-4-oxochroman-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
N-(7-Methyl-4-oxochroman-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases due to its ability to modulate oxidative stress.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(7-Methyl-4-oxochroman-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate oxidative stress by scavenging free radicals and inhibiting the activity of pro-oxidant enzymes. Additionally, it may interact with specific receptors in the nervous system to exert neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Hydroxy-3-methoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(2-Hydroxyphenyl)acetamide: Commonly used as an analgesic and antipyretic agent.
Uniqueness
N-(7-Methyl-4-oxochroman-3-yl)acetamide is unique due to its chroman ring structure, which imparts distinct biological activities compared to other acetamide derivatives. Its ability to modulate oxidative stress and potential neuroprotective effects make it a compound of interest in medicinal chemistry.
Propiedades
Número CAS |
54444-51-8 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
N-(7-methyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H13NO3/c1-7-3-4-9-11(5-7)16-6-10(12(9)15)13-8(2)14/h3-5,10H,6H2,1-2H3,(H,13,14) |
Clave InChI |
KRAILZMYIRVZPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C(CO2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



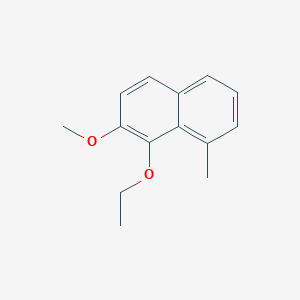


![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)
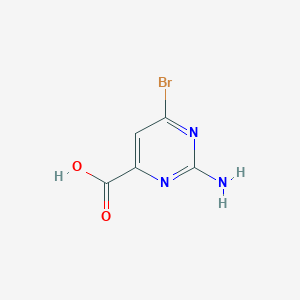

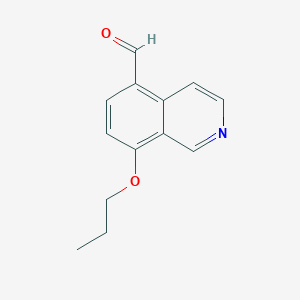
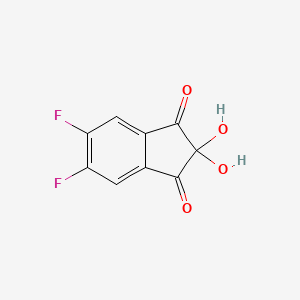
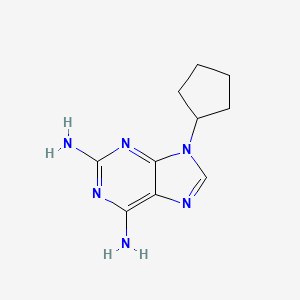


![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)
